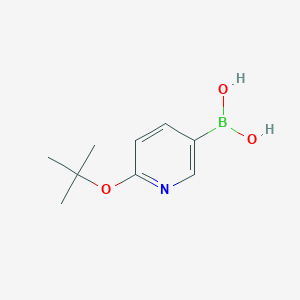![molecular formula C9H11BN2O2 B13471205 (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative of imidazo[1,2-a]pyridine. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity. Boronic acids are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is through radical reactions, which can be catalyzed by transition metals or achieved via metal-free oxidation and photocatalysis strategies . Another approach involves the Suzuki-Miyaura coupling reaction, which uses boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions, such as hydrogenation, can modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boronic acid group plays a crucial role in these processes by forming stable intermediates with the metal catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- (2-(Ethoxycarbonyl)-8-fluoroimidazo[1,2-a]pyridin-6-yl)boronic acid
Uniqueness
(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H11BN2O2 |
|---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12/h3-5,13-14H,1-2H3 |
InChI-Schlüssel |
BSIFBNMEAKQHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C=C(N=C2C(=C1)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13471132.png)





![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)

![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)

